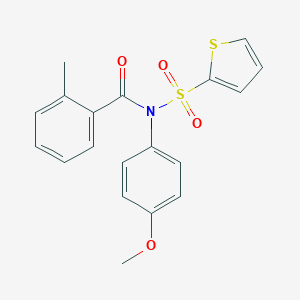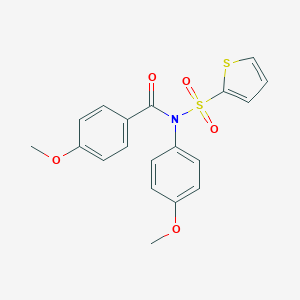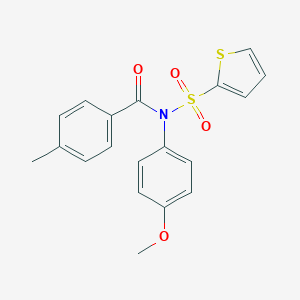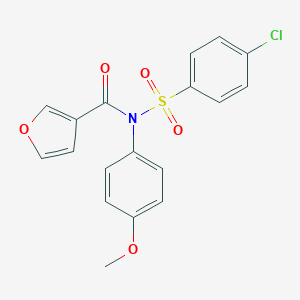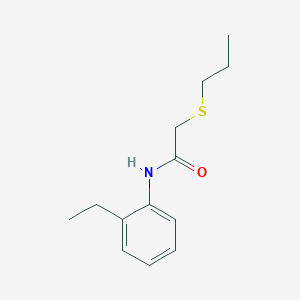
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide is a chemical compound that belongs to the family of sulfonamide derivatives. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase insulin sensitivity and to reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide is its low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one limitation is its low stability in acidic conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail, particularly its interaction with HDAC and PPARγ. Additionally, there is a need to develop more stable analogs of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide for use in experiments.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide involves the reaction between 2-ethylbenzene-1-sulfonyl chloride and propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects.
Eigenschaften
Molekularformel |
C13H19NOS |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-3-9-16-10-13(15)14-12-8-6-5-7-11(12)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HCDCARFGKDYZQX-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=CC=CC=C1CC |
Kanonische SMILES |
CCCSCC(=O)NC1=CC=CC=C1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)
![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)


